molecular formula C14H18N2O3S B4439143 N-cyclopropyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

N-cyclopropyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B4439143
M. Wt: 294.37 g/mol
InChI Key: WOMWZNKOCFASBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polycyclic sulfonyl indolines, which include compounds structurally similar to N-cyclopropyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, has been achieved through innovative approaches. For instance, FeCl2-catalyzed or UV-driven intramolecular formal [2+2+1] dearomatizing cyclization reactions of N-(1H-indol-3-yl)methyl)propiolamides with NaHSO3 in an aqueous medium have been demonstrated, showcasing the formation of one C-C bond and two C-S bonds in a single step (Lin Lu et al., 2019). Additionally, the asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been explored for the practical enantioselective synthesis of the four stereoisomers of 2-Phenylcyclopropan-1-amino Acid, highlighting the versatility and potential for creating structurally complex indoline derivatives (H. Davies et al., 1996).

Molecular Structure Analysis

Structural studies on indoline derivatives, including N-cyclopropyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, reveal intricate molecular arrangements and intermolecular interactions. For example, the novel (S)-(-)- and R-(+)-seco-iso-CFI (cyclopropylfurano[e]indoline)-5,6,7-trimethoxyindole-2-carboxamide analogs exhibit distinct covalent DNA binding properties and cytotoxicity against cancer cells, underscoring the significance of stereochemistry and molecular structure in determining biological activity (Bethany Purnell et al., 2006).

Chemical Reactions and Properties

Indoline derivatives undergo a plethora of chemical reactions, demonstrating a wide range of chemical properties. For instance, the asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts showcases the chemical versatility and reactivity of indoline-based compounds (Stefan Koep et al., 2003).

Physical Properties Analysis

The physical properties of N-cyclopropyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide and related compounds depend significantly on their molecular structure. For instance, studies on 1-Arylsulfonyl indoline-benzamides as new antitubulin agents reveal insights into their solubility, stability, and molecular interactions, which are crucial for their application in medical and material sciences (Mei-Jung Lai et al., 2019).

Chemical Properties Analysis

The chemical properties of indoline derivatives are characterized by their reactivity towards various chemical reagents and conditions. The Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes, resulting in indolobenzothiazine S,S-dioxides, exemplifies the complex reactions these compounds can undergo, leading to highly functionalized heterocyclic scaffolds (Tu M. Ha et al., 2015).

properties

IUPAC Name

N-cyclopropyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-9-7-11-8-10(14(17)15-12-4-5-12)3-6-13(11)16(9)20(2,18)19/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWZNKOCFASBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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